molecular formula C11H5Cl2F3N2 B8600417 4-Chloro-6-(3-chloro-4-trifluoromethyl-phenyl)pyrimidine CAS No. 954223-40-6

4-Chloro-6-(3-chloro-4-trifluoromethyl-phenyl)pyrimidine

Cat. No. B8600417
CAS RN: 954223-40-6
M. Wt: 293.07 g/mol
InChI Key: JLFYOUBNFMWEEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-6-(3-chloro-4-trifluoromethyl-phenyl)pyrimidine is a useful research compound. Its molecular formula is C11H5Cl2F3N2 and its molecular weight is 293.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Chloro-6-(3-chloro-4-trifluoromethyl-phenyl)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-6-(3-chloro-4-trifluoromethyl-phenyl)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

954223-40-6

Molecular Formula

C11H5Cl2F3N2

Molecular Weight

293.07 g/mol

IUPAC Name

4-chloro-6-[3-chloro-4-(trifluoromethyl)phenyl]pyrimidine

InChI

InChI=1S/C11H5Cl2F3N2/c12-8-3-6(1-2-7(8)11(14,15)16)9-4-10(13)18-5-17-9/h1-5H

InChI Key

JLFYOUBNFMWEEH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=NC=N2)Cl)Cl)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of CH3CN and water (75:25 mL) that has been degassed by bubbling N2 into the solvent was added 4,6-dichloro-pyrimidine (3.63 g, 22.7 mmol) and Ph3P (840 mg, 2.20 mmol). De-gassing was continued for an additional 15 min before adding 3-chloro-4-trifluoromethylphenyl boronic acid (5 g, 22 mmol), Pd(OAc)2 (250 mg, 1.11 mmol) and K3PO4 (9.4 g, 44.3 mmol). The resulting mixture was stirred at rt for 2 h before diluting with water and extracting with EtOAc. The organic layer was dried (Na2SO4), and concentrated. The crude residue was purified (FCC) to give the title compound (2.3 g, 35%).
Quantity
3.63 g
Type
reactant
Reaction Step One
Name
Quantity
840 mg
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
9.4 g
Type
reactant
Reaction Step Two
Quantity
250 mg
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
35%

Synthesis routes and methods II

Procedure details

To a solution of CH3CN and water (75:25 mL) that has been degassed by bubbling N2 into the solvent were added 4,6-dichloro-pyrimidine (3.63 g, 22.7 mmol) and Ph3P (840 mg, 2.2 mmol). De-gassing was continued for an additional 15 min before adding 3-chloro-4-trifluoromethylphenyl boronic acid (5 g, 22 mmol), Pd (OAc)2 (250 mg, 1.11 mmol) and K3PO4 (9.4 g, 44.3 mmol). The resulting mixture was stirred at rt for 2 h before diluting with water and extracting with EtOAc. The organic layer was dried (Na2SO4), and concentrated. The crude residue was purified (FCC) to give the title compound (2.3 g, 35%).
Quantity
3.63 g
Type
reactant
Reaction Step One
Name
Quantity
840 mg
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
[Compound]
Name
Pd (OAc)2
Quantity
250 mg
Type
reactant
Reaction Step Two
Name
Quantity
9.4 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
35%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.